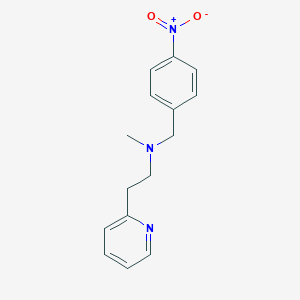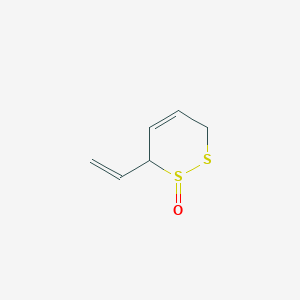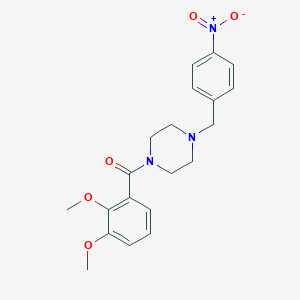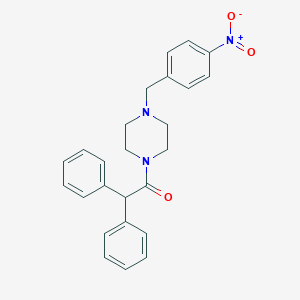
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine, also known as NBME, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and inflammation.
Mecanismo De Acción
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine acts as a selective agonist of the α7 nicotinic acetylcholine receptor. The receptor is located in the central and peripheral nervous system and is involved in various physiological processes such as learning, memory, and inflammation. Activation of the receptor by N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine leads to the influx of calcium ions into the cell, which triggers various signaling pathways that result in the observed effects of the compound.
Biochemical and Physiological Effects:
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been shown to enhance cognitive function, reduce inflammation, and improve memory in various animal models. The compound has also been investigated for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been shown to have a neuroprotective effect in animal models of Alzheimer's disease and reduce the symptoms of schizophrenia and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine in lab experiments include its high purity, selectivity for the α7 nicotinic acetylcholine receptor, and well-established synthesis method. The limitations of using N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine include its high cost and limited availability.
Direcciones Futuras
For research include investigating the compound's effects on other diseases such as Parkinson's disease and multiple sclerosis, optimizing the synthesis method to increase yield and reduce cost, and developing more selective agonists of the α7 nicotinic acetylcholine receptor. Additionally, the use of N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine in combination with other compounds may lead to synergistic effects and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine involves the reaction of 4-nitrobenzyl bromide with 2-(pyridin-2-yl)ethanamine in the presence of sodium hydride and N-methylimidazole. The reaction yields N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine as a yellow solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been used extensively in scientific research to study the α7 nicotinic acetylcholine receptor. The compound has been shown to enhance cognitive function, reduce inflammation, and improve memory in various animal models. N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has also been investigated for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans.
Propiedades
Fórmula molecular |
C15H17N3O2 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-methyl-N-[(4-nitrophenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17N3O2/c1-17(11-9-14-4-2-3-10-16-14)12-13-5-7-15(8-6-13)18(19)20/h2-8,10H,9,11-12H2,1H3 |
Clave InChI |
DGFGFXJTTDBPGC-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)


![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)